molecular formula C18H34O2 B15093343 (2E)-2-Hexadecenoic Acid Ethyl Ester

(2E)-2-Hexadecenoic Acid Ethyl Ester

Cat. No.: B15093343
M. Wt: 282.5 g/mol
InChI Key: WKKVQOAYYIWUKZ-WUKNDPDISA-N
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Description

(2E)-2-Hexadecenoic Acid Ethyl Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular ester is derived from hexadecenoic acid and ethanol, forming a compound with a long carbon chain and a double bond in the trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-Hexadecenoic Acid Ethyl Ester typically involves the esterification of hexadecenoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct .

Industrial Production Methods

In industrial settings, the production of esters like this compound often employs continuous flow reactors to optimize yield and efficiency. The process involves the continuous mixing of hexadecenoic acid and ethanol in the presence of an acid catalyst, followed by the removal of water to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-Hexadecenoic Acid Ethyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).

Major Products Formed

    Hydrolysis: Hexadecenoic acid and ethanol.

    Reduction: Hexadecanol.

    Transesterification: A new ester and ethanol.

Mechanism of Action

The mechanism by which (2E)-2-Hexadecenoic Acid Ethyl Ester exerts its effects involves its interaction with biological membranes and enzymes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be hydrolyzed by esterases to release hexadecenoic acid, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-Hexadecenoic Acid Ethyl Ester is unique due to its long carbon chain and the presence of a double bond in the trans configuration. This structure imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

ethyl (E)-hexadec-2-enoate

InChI

InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h16-17H,3-15H2,1-2H3/b17-16+

InChI Key

WKKVQOAYYIWUKZ-WUKNDPDISA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(=O)OCC

Canonical SMILES

CCCCCCCCCCCCCC=CC(=O)OCC

Origin of Product

United States

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